2-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine
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Overview
Description
2-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is a heterocyclic organic compound that features both a piperazine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and 3,4-diaminopyridine.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, under reflux conditions. A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors could also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino groups.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
Uniqueness
2-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is unique due to its specific combination of a piperazine and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N5 |
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Molecular Weight |
207.28 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-9(12)8(11)2-3-13-10/h2-3H,4-7,12H2,1H3,(H2,11,13) |
InChI Key |
LVFZSTYACNACTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2N)N |
Origin of Product |
United States |
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